2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinolines and benzenesulfonamides This compound is known for its unique chemical structure, which includes a quinoline moiety attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Acts as an inhibitor in various biochemical assays, particularly in the study of enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a potent reversible inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) activity . The inhibition is uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, indicating an allosteric inhibition mechanism. This compound also exhibits little or no inhibitory activity in over 250 assays involving other enzymes, highlighting its specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide
Uniqueness
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the quinoline moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,5-diethoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-4-25-18-12-20(19(26-5-2)10-14(18)3)27(23,24)22-16-11-15-8-6-7-9-17(15)21-13-16/h6-13,22H,4-5H2,1-3H3 |
InChI Key |
XSPPMUYXWQSPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.